5-Hex-1-ynyl-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

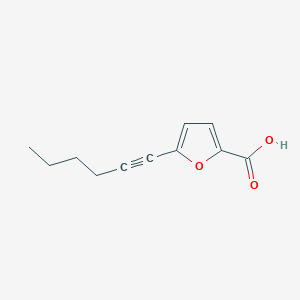

5-hex-1-ynylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFGRCRCBLJJTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345634 |

Source

|

| Record name | 5-hex-1-ynyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845266-30-0 |

Source

|

| Record name | 5-(1-Hexyn-1-yl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hex-1-ynyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Hex-1-ynyl-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of Substituted Furoic Acids

The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in the design of novel therapeutic agents. Among the vast family of furan derivatives, 2-furoic acid and its analogs have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of various substituents onto the furan ring allows for the fine-tuning of these biological effects. This guide focuses on a specific, yet underexplored derivative: 5-Hex-1-ynyl-2-furoic acid . The incorporation of an acetylenic moiety, specifically a hexynyl group, at the 5-position introduces a linear, rigid functional group that can significantly influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this intriguing compound.

I. Strategic Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a convergent strategy, capitalizing on the power of modern cross-coupling reactions. The core principle involves the creation of the key carbon-carbon bond between the furan ring and the hexynyl chain. The Sonogashira coupling reaction is the method of choice for this transformation, renowned for its efficiency and functional group tolerance under mild conditions.[4]

The overall synthetic pathway can be logically dissected into two primary stages:

-

Preparation of a 5-Halogenated 2-Furoic Acid Derivative: This initial step activates the 5-position of the furan ring for the subsequent cross-coupling reaction.

-

Palladium-Catalyzed Sonogashira Cross-Coupling: This is the crucial step where the 5-halo-2-furoic acid derivative is coupled with 1-hexyne to furnish the target molecule.

A. Experimental Protocol: A Step-by-Step Guide

The following protocol is a well-reasoned, illustrative procedure based on established methodologies for similar transformations.

Step 1: Esterification of 2-Furoic Acid

-

Rationale: The carboxylic acid functionality of 2-furoic acid can interfere with the Sonogashira coupling reaction. Protection as a methyl ester is a standard and effective strategy to circumvent this issue.

-

Procedure:

-

To a solution of 2-furoic acid (1.0 eq) in methanol (5-10 mL per gram of furoic acid), add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-furoate, which can often be used in the next step without further purification.

-

Step 2: Halogenation of Methyl 2-furoate

-

Rationale: Introduction of a halogen atom (bromine or iodine) at the 5-position is necessary for the subsequent palladium-catalyzed cross-coupling. 5-Bromo-2-furoic acid derivatives are common substrates for Sonogashira reactions.

-

Procedure:

-

Dissolve methyl 2-furoate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 5-bromo-2-furoate can be purified by column chromatography on silica gel.

-

Step 3: Sonogashira Coupling of Methyl 5-bromo-2-furoate with 1-Hexyne

-

Rationale: This is the key bond-forming reaction. A palladium catalyst, in conjunction with a copper(I) co-catalyst and a base, facilitates the coupling of the sp-hybridized carbon of 1-hexyne with the sp2-hybridized carbon of the furan ring.

-

Procedure:

-

To a solution of methyl 5-bromo-2-furoate (1.0 eq) in a suitable solvent system (e.g., a mixture of tetrahydrofuran and triethylamine), add 1-hexyne (1.2-1.5 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 5-hex-1-ynyl-2-furoate can be purified by column chromatography.

-

Step 4: Hydrolysis of Methyl 5-Hex-1-ynyl-2-furoate

-

Rationale: The final step involves the deprotection of the carboxylic acid by hydrolyzing the methyl ester to yield the target compound.

-

Procedure:

-

Dissolve the purified methyl 5-hex-1-ynyl-2-furoate (1.0 eq) in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

II. Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by the combination of the furan ring, the carboxylic acid, and the hexynyl chain.

A. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[5] |

| Molecular Weight | 192.21 g/mol | PubChem[5] |

| CAS Number | 845266-30-0 | PubChem[5] |

| XLogP3 | 3.2 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[5] |

| Polar Surface Area | 50.4 Ų | PubChem (Computed)[5] |

| Rotatable Bond Count | 4 | PubChem (Computed)[5] |

B. Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the protons of the hexyl chain, and the carboxylic acid proton. The furan protons would appear as doublets in the aromatic region. The methylene protons of the hexyl chain would exhibit distinct multiplets, and the terminal methyl group would be a triplet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show signals for the furan ring carbons, the two sp-hybridized carbons of the alkyne, the carbons of the hexyl chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, a C≡C stretching absorption for the alkyne, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the hexyl chain and loss of CO₂ from the carboxylic acid group.

III. Potential Applications in Drug Discovery and Development

While there is no specific literature on the biological activity of this compound, the broader family of furan-containing compounds exhibits a wide range of pharmacological activities.[1][3] The unique structural features of this compound suggest several avenues for its potential application in drug discovery.

-

Antimicrobial Agents: Furan derivatives have a long history as antimicrobial agents. The lipophilic hexynyl chain in this compound could enhance its ability to penetrate microbial cell membranes, potentially leading to improved antibacterial or antifungal activity.[3]

-

Anti-inflammatory Agents: Certain furoic acid derivatives have been shown to possess anti-inflammatory properties. The rigid acetylenic linker could orient the molecule in a way that facilitates binding to enzymes involved in the inflammatory cascade, such as cyclooxygenases.[1]

-

Anticancer Agents: The furan nucleus is present in several anticancer drug candidates. The unique geometry and electronic nature of the hexynyl substituent could lead to novel interactions with anticancer targets, potentially inducing apoptosis or inhibiting cell proliferation in cancer cell lines.[2]

-

Enzyme Inhibitors: The carboxylic acid group can act as a key binding motif in the active sites of many enzymes. The linear hexynyl-furan scaffold could serve as a template for designing specific enzyme inhibitors for various therapeutic targets.

IV. Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in the field of medicinal chemistry. Its synthesis, achievable through robust and well-established methods like the Sonogashira coupling, makes it an accessible target for further investigation. While its specific biological properties remain to be elucidated, the rich pharmacology of the furan scaffold provides a strong rationale for its evaluation in various therapeutic areas. Future research should focus on the detailed biological screening of this compound and its derivatives to uncover its potential as a lead molecule for the development of new drugs. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of furan-based therapeutics.

V. References

-

Request PDF. (2025). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. ResearchGate. [Link]

-

Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(1), 1-10.

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. (2024). pharmacologypedia.com. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6175. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(11), 1323. [Link]

Sources

5-Hex-1-ynyl-2-furoic Acid: A Mechanistic Exploration of a Novel cPLA₂α Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate signaling networks governing inflammatory responses present a rich landscape for therapeutic intervention. Central to many of these pathways is the enzyme cytosolic phospholipase A₂α (cPLA₂α), the rate-limiting catalyst for the liberation of arachidonic acid and subsequent production of pro-inflammatory eicosanoids. This whitepaper puts forth a hypothesis-driven exploration of 5-Hex-1-ynyl-2-furoic acid, a novel small molecule rationally designed for potent and specific inhibition of cPLA₂α. We will dissect the established role of cPLA₂α in the inflammatory cascade, propose a detailed molecular mechanism of inhibition based on the unique structural features of the compound, and provide a comprehensive framework of self-validating experimental protocols to rigorously test this hypothesis. This guide is intended for researchers and drug development professionals seeking to understand and characterize novel anti-inflammatory agents targeting the arachidonic acid pathway.

The Gatekeeper of Inflammation: Cytosolic Phospholipase A₂α (cPLA₂α)

To comprehend the mechanism of a targeted inhibitor, one must first master the function of its target. cPLA₂α is a calcium-dependent enzyme that serves as a critical upstream regulator of eicosanoid production[1]. Its activation is a tightly controlled, multi-step process, positioning it as a key node for therapeutic control.

1.1. Activation and Translocation

Under basal conditions, cPLA₂α resides in the cytosol. Upon cellular stimulation by pro-inflammatory signals such as cytokines, lipopolysaccharide (LPS), or growth factors, two key events trigger its activation[2][3]:

-

Phosphorylation: Mitogen-activated protein kinases (MAPKs), particularly ERK1/2 and p38, phosphorylate key serine residues (e.g., Ser-505) on cPLA₂α. This phosphorylation event enhances the enzyme's catalytic activity[3].

-

Calcium Binding: A concurrent rise in intracellular calcium concentration ([Ca²⁺]i) is sensed by the enzyme's C2 domain. This binding induces a conformational change that promotes the translocation of cPLA₂α from the cytosol to intracellular membranes, primarily the nuclear envelope and endoplasmic reticulum[3][4].

1.2. Catalysis and Downstream Signaling

Once associated with the membrane, cPLA₂α exhibits its hallmark specificity, selectively hydrolyzing the sn-2 ester bond of phospholipids that contain arachidonic acid (AA)[1][5]. This reaction releases two bioactive molecules:

-

Arachidonic Acid (AA): A polyunsaturated fatty acid that serves as the primary substrate for the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[2][5].

-

Lysophospholipids: These molecules also possess signaling properties, contributing to the inflammatory milieu.

The liberated AA is rapidly metabolized into a vast family of potent lipid mediators known as eicosanoids. The COX pathway produces prostaglandins (like PGE₂) and thromboxanes, while the 5-LOX pathway generates leukotrienes (like LTB₄)[5][6]. These molecules are principal drivers of the classic signs of inflammation: pain, fever, swelling, and redness.

Proposed Mechanism of Action of this compound

The chemical structure of this compound provides critical clues to its hypothesized mechanism of action. It combines a furoic acid scaffold, a known pharmacophore in medicinal chemistry, with a terminal alkyne functional group—a feature often employed in the design of mechanism-based or covalent inhibitors.

We propose that This compound acts as a potent, active-site-directed inhibitor of cPLA₂α.

2.1. Structural Rationale

-

Furoic Acid Core: This heterocyclic carboxylic acid moiety may act as a bioisostere for the carboxylate group of arachidonic acid, allowing the inhibitor to dock within the catalytic site of cPLA₂α and compete with the natural substrate.

-

Hexynyl Side Chain: The terminal alkyne is an electrophilically poised functional group. We hypothesize that after initial binding, the alkyne moiety is positioned to react with a nucleophilic residue (such as a serine or cysteine) within the cPLA₂α active site, forming a stable covalent bond. This would lead to irreversible inactivation of the enzyme.

This mechanism would effectively shut down the enzyme's ability to hydrolyze phospholipids, thereby preventing the release of arachidonic acid and halting the production of all downstream eicosanoids.

A Framework for Mechanistic Validation

A hypothesis, no matter how well-founded, requires rigorous experimental validation. The following section provides detailed, field-proven protocols designed to systematically confirm the proposed mechanism of action for this compound.

3.1. Part A: In Vitro Enzymatic Characterization

The first step is to confirm direct interaction with the isolated enzyme and characterize the kinetics of inhibition.

Workflow: In Vitro cPLA₂α Inhibition Analysis

Protocol 3.1.1: Cell-Free cPLA₂α Activity Assay

-

Principle: This assay measures the activity of purified cPLA₂α by monitoring the cleavage of a thioester-containing phospholipid substrate, Arachidonoyl Thio-PC. Cleavage releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB²⁻) that is quantifiable by spectrophotometry at 412 nm[7].

-

Materials:

-

Recombinant human cPLA₂α

-

Arachidonoyl Thio-phosphatidylcholine (PC) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mg/mL BSA, pH 7.4

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control, DMSO).

-

Add 170 µL of a master mix containing Assay Buffer, 200 µM DTNB, and 200 µM Arachidonoyl Thio-PC to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of recombinant cPLA₂α (e.g., 5 nM final concentration) to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 412 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each concentration from the linear portion of the kinetic curve.

-

Plot the % inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Table 1: Hypothetical In Vitro Inhibition Data

| Parameter | Value | Interpretation |

| IC₅₀ | 15 nM | High potency, suggesting strong interaction with the target enzyme. |

| Inhibition Mode | Time-dependent, Irreversible | Suggests covalent modification of the enzyme, consistent with the hexynyl group. |

| Kᵢ (initial binding) | 75 nM | Initial affinity of the inhibitor for the enzyme's active site. |

| kᵢₙₐ꜀ₜ (inactivation rate) | 0.1 min⁻¹ | Rate of covalent bond formation after initial binding. |

3.2. Part B: Cell-Based Functional Assays

Demonstrating direct enzyme inhibition is necessary but not sufficient. The compound must be shown to block the cPLA₂α pathway within a cellular context.

Protocol 3.2.1: Measurement of Arachidonic Acid Release

-

Principle: This assay directly measures the functional consequence of cPLA₂α inhibition in intact cells by quantifying the release of radiolabeled arachidonic acid from cell membranes[8].

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., J774A.1 macrophages).

-

[³H]-Arachidonic Acid

-

Cell culture medium (e.g., RPMI-1640)

-

Inflammatory stimulus (e.g., 1 µM Calcium Ionophore A23187 or 1 µg/mL LPS)

-

Scintillation counter and fluid.

-

-

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Label the cellular phospholipids by incubating the cells with 0.5 µCi/mL [³H]-Arachidonic Acid in culture medium for 18-24 hours.

-

Wash the cells three times with medium containing 1% BSA to remove unincorporated [³H]-AA.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle) for 1 hour.

-

Stimulate the cells with A23187 or LPS for 30-60 minutes at 37°C.

-

Collect the supernatant (cell culture medium).

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Express the results as a percentage of the radioactivity released from stimulated cells treated with vehicle only.

-

Protocol 3.2.2: Quantification of Prostaglandin E₂ (PGE₂) Production

-

Principle: This assay measures the level of a key downstream product of the cPLA₂α-COX pathway, providing evidence that the inhibitor's effect propagates through the entire signaling cascade[1].

-

Materials:

-

Human PBMCs or J774A.1 macrophages.

-

Inflammatory stimulus (e.g., 1 µg/mL LPS).

-

Commercial Prostaglandin E₂ ELISA kit.

-

-

Procedure:

-

Seed cells in a 48-well plate.

-

Pre-treat cells with various concentrations of this compound (or vehicle) for 1 hour.

-

Stimulate the cells with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cellular debris.

-

Quantify the concentration of PGE₂ in the supernatant according to the manufacturer's protocol for the ELISA kit.

-

Table 2: Expected Cellular Assay Results

| Assay | Stimulus | Endpoint | Expected Result with this compound |

| AA Release | A23187 | [³H]-AA in supernatant | Dose-dependent decrease in AA release (IC₅₀ ~50-100 nM) |

| Eicosanoid Production | LPS | PGE₂ concentration (ELISA) | Dose-dependent decrease in PGE₂ production (IC₅₀ ~50-100 nM) |

Conclusions and Future Directions

This guide has outlined a robust scientific rationale and a comprehensive experimental strategy to investigate the mechanism of action of this compound. The central hypothesis posits that this molecule functions as a direct, covalent inhibitor of cPLA₂α, thereby blocking the inflammatory cascade at a critical upstream checkpoint. The provided protocols offer a clear, step-by-step path to validate this hypothesis, moving from direct biochemical interaction to functional cellular consequences.

Successful validation would position this compound as a promising lead compound for the development of a new class of anti-inflammatory therapeutics. Future work should focus on:

-

Selectivity Profiling: Assessing the inhibitory activity against other phospholipase A₂ isoforms (e.g., sPLA₂ and iPLA₂) to confirm specificity.

-

Structural Biology: Co-crystallization of the inhibitor with cPLA₂α to definitively identify the binding site and covalent modification.

-

In Vivo Efficacy: Evaluating the compound in established animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

By targeting the gatekeeper of the arachidonic acid cascade, this compound holds the potential to offer a potent and balanced suppression of pro-inflammatory lipid mediators.

References

-

Sun, G. Y., Horrocks, L. A., & Farooqui, A. A. (2007). The roles of phospholipases A2 in the central nervous system. Neurochemical Research, 32(12), 2091-2101. [Link]

-

Sun, G. Y., & Xu, J. (2011). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 44(2), 218-228. [Link]

-

Mirage News. (2026, January 20). New Target Found for Alzheimer's Brain Inflammation. [Link]

-

North Carolina State University. (n.d.). Cytosolic phospholipase A2 and its role in apoptosis and inflammation. NIFA Reporting Portal. [Link]

-

Su, W. Y., & Sun, G. Y. (2017). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 18(4), 819. [Link]

-

Jain, M. K., Yu, B. Z., Gelb, M. H., & Berg, O. G. (1995). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1254(2), 198-208. [Link]

-

Balsinde, J., & Dennis, E. A. (1997). Measurements of phospholipases A2, C and D (PLA2, PLC and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in Molecular Biology, 86, 199-217. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605985, this compound. PubChem. [Link]

-

Schinkovitz, A., et al. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 23(10), 2656. [Link]

-

Wang, C., et al. (2022). Inhibition of PLA2G4E/cPLA2 promotes survival of random skin flaps by alleviating Lysosomal membrane permeabilization-Induced necroptosis. Autophagy, 18(8), 1841-1863. [Link]

-

Clark, J. D., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(18), 6653. [Link]

-

Litalien, C., & Beaulieu, A. D. (2016). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Pharmaceuticals, 9(3), 44. [Link]

Sources

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System | MDPI [mdpi.com]

- 4. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cPLA2 inhibitors [chemdiv.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Hex-1-ynyl-2-furoic Acid

Introduction

5-Hex-1-ynyl-2-furoic acid is a synthetic organic compound characterized by a furoic acid core with a hexynyl substituent at the 5-position.[1] Its chemical structure, particularly the presence of a lipophilic alkyl chain attached to the hydrophilic furoic acid moiety, suggests its potential as a modulator of biological processes, particularly those involving lipid metabolism. While direct and extensive research on this specific molecule is not widely available in peer-reviewed literature, a strong body of evidence from structurally related compounds, most notably 5-(tetradecyloxy)-2-furoic acid (TOFA), points towards a probable mechanism of action centered on the inhibition of fatty acid synthesis.[2][3]

This technical guide will provide a comprehensive overview of the inferred biological activity of this compound, grounded in the established pharmacology of its analogs. We will delve into the putative mechanism of action, present detailed experimental protocols for its characterization, and discuss its potential applications in biomedical research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| CAS Number | 845266-30-0 | PubChem[1] |

| IUPAC Name | 5-(Hex-1-yn-1-yl)furan-2-carboxylic acid | PubChem[1] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | - |

Inferred Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary hypothesized biological activity of this compound is the inhibition of de novo fatty acid synthesis. This inference is drawn from the well-documented activity of its structural analog, TOFA, which is a known inhibitor of Acetyl-CoA Carboxylase (ACC).[2][3] ACC is the rate-limiting enzyme in the fatty acid biosynthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA.

The Fatty Acid Synthesis Pathway and the Role of Acetyl-CoA Carboxylase (ACC)

De novo fatty acid synthesis is a critical metabolic pathway responsible for the production of fatty acids from acetyl-CoA. This process is particularly active in lipogenic tissues such as the liver and adipose tissue, as well as in rapidly proliferating cancer cells. The pathway can be broadly divided into two key stages:

-

Formation of Malonyl-CoA: Acetyl-CoA is carboxylated by ACC to form malonyl-CoA. This is the committed step of fatty acid synthesis.

-

Fatty Acid Elongation: The fatty acid synthase (FASN) complex then catalyzes a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing saturated fatty acids like palmitate.

Diagram of the Fatty Acid Synthesis Pathway and the Site of Action of 5-Substituted-2-Furoic Acids:

Caption: Workflow for the radiometric ACC inhibition assay.

Cellular Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in whole cells.

Principle: Cells are incubated with a radiolabeled precursor, typically [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids. The amount of radioactivity in the lipid fraction is then quantified.

Protocol:

-

Cell Culture: Plate cells (e.g., a cancer cell line known for high lipogenesis like LNCaP or MCF-7) in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Radiolabeling: Add [¹⁴C]-acetate (final concentration 1 µCi/mL) to each well and incubate for 2 hours at 37°C.

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the lipids using a mixture of hexane and isopropanol (3:2, v/v).

-

-

Quantification:

-

Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

-

Add scintillation fluid and measure the radioactivity.

-

-

Data Analysis: Normalize the radioactivity to the protein content of each well and calculate the percentage of inhibition of fatty acid synthesis compared to the vehicle-treated control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and proliferation. [4][5][6][7][8] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [4][6]The amount of formazan produced is proportional to the number of viable cells. [8] Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. [7]2. Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle-only and a positive control for cell death).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [8]5. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [5][7]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [6]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be definitively characterized, the strong evidence from its structural analogs positions it as a promising candidate for an inhibitor of fatty acid synthesis. Its potential to modulate this critical metabolic pathway suggests a range of therapeutic possibilities, particularly in oncology and metabolic diseases.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise mechanism of action, potency, and cellular effects of this compound. Future research should focus on obtaining empirical data on its inhibitory activity against ACC, its impact on cellular lipogenesis, and its cytotoxic profile across various cell lines. Such studies will be instrumental in validating its therapeutic potential and paving the way for further preclinical and clinical development.

References

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Harris, R. A., et al. (1979). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. The Journal of Biological Chemistry, 254(20), 10095–10101. [Link]

-

Swinnen, J. V., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80–85. [Link]

Sources

- 1. This compound | C11H12O3 | CID 605985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. clyte.tech [clyte.tech]

An In-depth Technical Guide to 5-Hex-1-ynyl-2-furoic Acid: Structural Analogs and Derivatives as Modulators of Inflammatory Pathways

Abstract

This technical guide provides a comprehensive overview of 5-Hex-1-ynyl-2-furoic acid, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). As the gatekeeper of the arachidonic acid cascade, cPLA2α represents a critical node in inflammatory signaling. This document delves into the molecular rationale for targeting cPLA2α, the structure-activity relationships (SAR) of the furoic acid scaffold, and detailed protocols for the synthesis and biological evaluation of its analogs. We will explore the causality behind experimental design, from the choice of synthetic routes to the implementation of robust cellular assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to advance the development of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a vast array of pathologies, including rheumatoid arthritis, neurodegenerative diseases, and certain cancers.[1] A pivotal event in the inflammatory cascade is the liberation of arachidonic acid (AA) from membrane phospholipids. This step is the primary rate-limiter for the production of two major classes of pro-inflammatory lipid mediators: prostaglandins and leukotrienes, synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2]

The enzyme responsible for this crucial step is the 85 kDa calcium-dependent cytosolic phospholipase A2α (cPLA2α).[3] Unlike secretory PLA2s, cPLA2α exhibits a high degree of specificity for AA at the sn-2 position of phospholipids. Its activation is a tightly regulated process, requiring both an increase in intracellular Ca²⁺ concentration, which recruits the enzyme to the membrane, and phosphorylation by mitogen-activated protein kinases (MAPKs), which enhances its catalytic activity.[4] Given its central role, the selective inhibition of cPLA2α offers a powerful therapeutic strategy to attenuate the entire spectrum of downstream eicosanoid signaling, potentially providing a broader anti-inflammatory effect than targeting individual downstream enzymes like COX-1/2.[5][6]

This compound (PubChem CID: 605985) has emerged as a key chemical probe and lead compound for targeting cPLA2α.[7] Its structure, featuring a carboxylic acid head group and a hydrophobic alkynyl tail, mimics the arachidonic acid substrate, allowing it to competitively inhibit the enzyme. This guide will dissect this molecule and its derivatives to provide a framework for future drug discovery efforts.

The this compound Scaffold: A Structural Dissection

The inhibitory potential of this compound is rooted in its distinct chemical architecture, which is designed to interact with the active site of cPLA2α.

-

Core Structure: The molecule is a substituted furoic acid, a class of compounds first isolated in 1780 by Carl Wilhelm Scheele.[8][9][10] The furan ring provides a rigid scaffold, positioning the other functional groups in a precise orientation. Furan-based structures are common in medicinal chemistry and are recognized for their diverse biological activities.[11]

-

The Carboxylic Acid: This functional group is critical for activity. It is believed to act as a key binding element, likely coordinating with active site residues or associated water molecules within the cPLA2α catalytic domain, analogous to how the native substrate, arachidonic acid, binds.

-

The Hexynyl Tail: This long, hydrophobic chain is designed to occupy the deep, hydrophobic pocket of the cPLA2α active site where the acyl chain of arachidonic acid would normally reside.[12] The terminal alkyne is a particularly important feature, providing rigidity and specific electronic properties that can contribute to binding affinity.

The overall design principle is that of a substrate mimic. The molecule is recognized by the enzyme but, once bound, fails to be hydrolyzed, thus blocking the active site from processing the natural phospholipid substrate.

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs can be approached in a logical, stepwise manner. The core strategy involves the preparation of a functionalized furan-2-carboxylic acid intermediate, followed by the introduction of the side chain via a cross-coupling reaction.

General Synthesis Workflow

The following diagram outlines a common and reliable synthetic pathway. The key transformation is a Sonogashira cross-coupling, a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed for efficiency and scalability. We begin by protecting the carboxylic acid as a methyl ester to prevent side reactions during the sensitive palladium-catalyzed coupling step. Bromination at the 5-position is regioselective due to the electron-donating nature of the furan oxygen. The Sonogashira coupling is chosen for its high functional group tolerance and reliability in forming the key C-C bond. Finally, a simple saponification deprotects the ester to yield the final product.

Step 1: Esterification of 2-Furoic Acid

-

To a solution of 2-furoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-furoate.[13]

Step 2: Bromination of Methyl 2-Furoate

-

Protecting from light, dissolve methyl 2-furoate (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 5-bromo-2-furoate.

Step 3: Sonogashira Coupling

-

To a solution of methyl 5-bromo-2-furoate (1.0 eq) and 1-hexyne (1.5 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Stir the reaction at room temperature under an argon atmosphere for 12-18 hours.

-

After completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by flash chromatography to yield methyl 5-hex-1-ynyl-2-furoate.

Step 4: Saponification

-

Dissolve the methyl ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

-

Once the reaction is complete, acidify the mixture to pH ~2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound, as a solid.

Biological Evaluation: Mechanism of Action and Potency

The cPLA2α-Mediated Inflammatory Signaling Pathway

Understanding the mechanism of action requires visualizing the pathway in which the inhibitor functions. An external pro-inflammatory stimulus (e.g., ATP, LPS) triggers intracellular signaling cascades that converge on the activation of cPLA2α. The activated enzyme then releases arachidonic acid, which is rapidly converted into various eicosanoids that propagate the inflammatory response.

Caption: The cPLA2α signaling cascade and point of inhibition.[3][14][15]

Protocol: In Vitro cPLA2α Enzymatic Inhibition Assay

Causality: This is a direct, purified-system assay designed to measure the intrinsic inhibitory potency of a compound against the enzyme without confounding cellular factors. It provides a direct IC₅₀ value, which is the gold standard for comparing the potency of different analogs in lead optimization.

Materials:

-

Recombinant human cPLA2α

-

Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

-

Assay Buffer: 80 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 1 mM DTT, pH 7.4

-

Test Compounds (dissolved in DMSO)

-

Positive Control: Arachidonyl trifluoromethyl ketone (ATK) or Pyrrophenone[16][17]

-

Quenching Solution (e.g., Dole's reagent)

Procedure:

-

Prepare a mixed micelle emulsion of the PAPC substrate in Assay Buffer.

-

In a 96-well plate, add 2 µL of test compound dilutions (in DMSO) or vehicle control (DMSO).

-

Add 10 µL of diluted recombinant cPLA2α enzyme to each well (or buffer for blanks).

-

Initiate the reaction by adding 88 µL of the substrate emulsion to each well.

-

Incubate at 37 °C for 60 minutes with gentle agitation.

-

Terminate the reaction by adding a quenching solution.

-

Perform a solid-phase extraction to separate the released fatty acid from the phospholipid substrate.

-

Quantify the amount of released arachidonic acid using an appropriate method (e.g., if using radiolabeled substrate, liquid scintillation counting).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[16][18]

Protocol: Cell-Based Arachidonic Acid Release Assay

Causality: This assay validates the findings from the in vitro screen in a more physiologically relevant context. It measures the ability of a compound to penetrate the cell membrane and inhibit the enzyme in its native environment. It is a crucial secondary screen to confirm cellular activity.

Materials:

-

Cell Line: e.g., HaCaT keratinocytes, THP-1 monocytes, or CHO cells transfected with a relevant receptor.[17][19][20]

-

Cell Culture Medium (e.g., DMEM) with 0.5% FBS

-

[³H]-Arachidonic Acid

-

Stimulant: e.g., Epidermal Growth Factor (EGF), A23187 calcium ionophore, or Lipopolysaccharide (LPS).

-

Wash Buffer: PBS with fatty acid-free BSA (2 mg/mL)

-

Scintillation Cocktail

Procedure:

-

Seed cells in 12- or 24-well plates and grow to near confluency.

-

Label the cells by incubating them for 18-24 hours with medium containing [³H]-Arachidonic Acid (e.g., 0.4 µCi/mL).[20][21]

-

Wash the cells twice with Wash Buffer to remove unincorporated [³H]-AA.

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 30-60 minutes.

-

Add the stimulant (e.g., EGF 100 ng/mL) to induce AA release and incubate for an appropriate time (e.g., 60 minutes).

-

Collect the supernatant (cell culture medium). Centrifuge to pellet any detached cells.

-

Transfer an aliquot of the cleared supernatant to a scintillation vial, add scintillation cocktail, and measure the released radioactivity using a liquid scintillation counter.[20]

-

Calculate the percent inhibition of stimulated AA release for each inhibitor concentration and determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical data for a series of analogs to illustrate key SAR principles.

| Compound ID | R¹ (Side Chain at C5) | R² (at Carboxyl) | cPLA2α IC₅₀ (nM) | AA Release EC₅₀ (nM) |

| Lead-001 | -(CH₂)₃-CH₃ | -COOH | 50 | 250 |

| Analog-002 | -(CH₂)₅-CH₃ | -COOH | 25 | 120 |

| Analog-003 | -(CH₂)₂-Ph | -COOH | 80 | 400 |

| Analog-004 | -(CH₂)₃-CH₃ | -COOCH₃ | >10,000 | >10,000 |

| Analog-005 | -(CH₂)₃-CH₃ | -CONH₂ | 8,500 | >10,000 |

| Analog-006 | H | -COOH | >20,000 | >20,000 |

Analysis of SAR Insights:

-

Importance of the Carboxylic Acid: As demonstrated by analogs 004 (methyl ester) and 005 (amide), modification of the carboxylate group completely abolishes activity. This confirms its role as a critical binding pharmacophore.

-

Hydrophobic Tail Length: Extending the alkyl chain from a butyl (in Lead-001 ) to a hexyl group (in Analog-002 ) improves potency. This suggests that the longer chain achieves more favorable hydrophobic interactions within the enzyme's active site channel.

-

Nature of the Tail: Replacing the flexible alkyl chain with a bulkier phenyl group (Analog-003 ) reduces activity, indicating that the narrow, linear binding pocket has specific steric constraints.

-

Requirement of the Side Chain: Removal of the entire side chain (Analog-006 ) eliminates inhibitory activity, proving that occupying the hydrophobic pocket is necessary for inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of cPLA2α inhibitors. The furan-2-carboxylic acid scaffold provides a robust platform for developing potent and selective modulators of the arachidonic acid cascade. The detailed synthetic and biological protocols provided in this guide offer a clear roadmap for researchers to synthesize novel analogs, assess their potency in both enzymatic and cellular systems, and establish clear structure-activity relationships.

Future work should focus on optimizing the pharmacokinetic properties of these analogs, including metabolic stability and oral bioavailability. Further derivatization of the alkyne chain—for instance, by introducing fluorine atoms or small cyclic moieties—could enhance binding affinity and metabolic resistance. Ultimately, the systematic application of the principles and methods outlined herein will be instrumental in translating the therapeutic potential of cPLA2α inhibition into clinically viable anti-inflammatory agents.

References

- BenchChem. (2025).

- Sun, G. Y., et al. (n.d.). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system.

- ResearchGate. (n.d.).

- Wouters, J., et al. (n.d.). Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

- Grönwall, C., et al. (n.d.). Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PMC.

- Sun, G. Y., et al. (n.d.). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. PMC.

- BenchChem. (2025). Application Notes and Protocols: Measuring cPLA2α Inhibition by Efipladib Using Western Blot.

- Shashidharamurthy, R., et al. (2010). Filtration assay for arachidonic acid release. PubMed.

- You, S., et al. (n.d.). A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages. PMC - PubMed Central.

- PNAS. (n.d.). Intracellular unesterified arachidonic acid signals apoptosis.

- Burford, N. T., et al. (n.d.). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. PubMed.

- Lönn, H., et al. (n.d.).

- Balboa, M. A., & Balsinde, J. (n.d.). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC - NIH.

- PubMed. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- NIH. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- PubMed Central. (2025).

- PubChem. (n.d.). This compound | C11H12O3 | CID 605985.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- PubMed. (2024).

- ResearchGate. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid.

- PubMed. (2021).

- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF.

- Singh, N., et al. (n.d.). Structures and binding studies of the complexes of phospholipase A2 with five inhibitors.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). 2-Furoic acid.

- PubMed. (1999). Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders.

- Santa Cruz Biotechnology. (n.d.). cPLA2 Inhibitors.

- Oncotarget. (2024).

- ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9)

- MedchemExpress.com. (n.d.). Pyrrophenone | PLA2 Inhibitor.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids.

- CAS Common Chemistry. (n.d.). 2-Furancarboxylic acid.

Sources

- 1. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PLA2G4E/cPLA2 promotes survival of random skin flaps by alleviating Lysosomal membrane permeabilization-Induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H12O3 | CID 605985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures and binding studies of the complexes of phospholipase A2 with five inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

From Serendipity to Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Furoic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of 2-furoic acid and its derivatives. From its serendipitous discovery in the 18th century to its modern role as a crucial scaffold in medicinal chemistry and a building block for sustainable polymers, the journey of furoic acid is a narrative of chemical ingenuity. This document offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing foundational experimental protocols, the rationale behind synthetic advancements, and the mechanisms of action for key therapeutic derivatives. We will examine the progression from early distillation methods to modern catalytic and biocatalytic syntheses, present comparative data, and visualize the complex biological pathways influenced by these remarkable compounds.

Part 1: The Genesis of Furan Chemistry: Scheele's "Pyromucic Acid"

The story of furan chemistry begins not with the parent heterocycle, but with its most stable carboxylic acid derivative. In 1780, the Swedish-German pharmaceutical chemist Carl Wilhelm Scheele, in a series of experiments on plant-derived substances, performed a dry distillation of mucic acid (galactaric acid).[1][2] This process, involving the strong heating of the sugar acid, yielded a white crystalline solid which he named "pyromucic acid," a nod to its fiery origin from mucic acid.[1] This experiment marked the first-ever synthesis of a furan-containing compound, predating the isolation of furfural (1821) and furan itself (1870).[1]

The name "furan" would later be derived from the Latin furfur, meaning bran, the source from which furfural was first isolated.[1][3] Though 2-furoic acid, as pyromucic acid was renamed, was the first of its class to be discovered, the naming conventions for furan chemistry were ultimately set by its aldehyde cousin, furfural.[1]

Foundational Experimental Protocol: Scheele's Distillation of Mucic Acid

While the precise, step-by-step details of Scheele's 1780 experiment are not extensively documented in modern literature, the foundational protocol is understood to involve the thermal decomposition of mucic acid. This method is of significant historical importance but is not utilized for modern production due to its harsh conditions and low efficiency.[1]

Objective: To produce pyromucic acid (2-furoic acid) via the thermal decomposition of mucic acid.

Starting Material:

-

Mucic acid (C₆H₁₀O₈)

Methodology:

-

Place a quantity of dry mucic acid into a distillation apparatus suitable for high-temperature heating.

-

Heat the mucic acid strongly. The high temperature induces a complex series of intramolecular dehydration and decarboxylation reactions.

-

This thermal decomposition leads to the cyclization of the carbon chain, forming the aromatic furan ring of pyromucic acid.

-

A solid crystalline substance will collect in the receiving flask of the distillation apparatus.

-

Purify the collected solid distillate via recrystallization, a common technique available in Scheele's time.

The underlying chemistry involves the removal of multiple water molecules and a molecule of carbon dioxide, forcing the linear sugar acid to cyclize and aromatize into the stable furan ring structure.

Caption: Scheele's 1780 Synthesis Pathway.

Part 2: The Evolution of Synthesis: From Disproportionation to Green Catalysis

For over a century, Scheele's method remained a chemical curiosity. The advent of industrial chemistry and the large-scale availability of furfural from agricultural biomass (like corncobs and oat hulls) catalyzed a shift to more efficient synthetic routes.

The Cannizzaro Reaction: An Industrial Mainstay

The current and most established industrial route for producing 2-furoic acid is the Cannizzaro reaction of furfural.[1][4] This classic disproportionation reaction, first described in the 19th century, is particularly suited for aldehydes like furfural that lack an alpha-hydrogen.

Causality of Adoption: The primary driver for the industrial adoption of the Cannizzaro reaction is economic. Furfural is a readily available, bio-based feedstock.[5] The reaction treats furfural with a strong base, such as sodium hydroxide, causing one molecule of furfural to be oxidized to 2-furoic acid (as its salt) while a second molecule is simultaneously reduced to furfuryl alcohol.[1][5] While this limits the theoretical yield of furoic acid to 50%, the process remains economically viable because the co-product, furfuryl alcohol, also has significant commercial value in the production of resins and other chemicals.[2][3]

Detailed Experimental Protocol: Cannizzaro Reaction of Furfural (Adapted from Organic Syntheses, Coll. Vol. 1, p. 274 (1941); Vol. 6, p. 44 (1926))

Objective: To synthesize 2-furoic acid and furfuryl alcohol from furfural.

Materials:

-

Furfural (technical grade, freshly distilled), 1 kg (10.2 moles)

-

Sodium hydroxide solution (33.3%), 825 g

-

Sulfuric acid (40%)

-

Decolorizing carbon

-

Ether (for extraction)

Methodology:

-

Reaction Setup: Place 1 kg of furfural into a 4-liter container equipped with a mechanical stirrer and an ice-water bath for cooling.

-

Cooling: Begin stirring and cool the furfural to between 5-8°C.

-

Base Addition: Slowly add the 33.3% sodium hydroxide solution via a dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 20°C. This exothermic step typically takes 20-25 minutes. This temperature control is critical to prevent side reactions and polymerization of furfural.

-

Reaction: Once the base addition is complete, continue stirring for one hour. During this time, the sodium salt of 2-furoic acid (sodium 2-furoate) will precipitate as fine crystals.

-

Solubilization & Extraction: Allow the mixture to return to room temperature. Add approximately 325 mL of water, just enough to dissolve the precipitated sodium 2-furoate. Extract the resulting solution with ether to remove the co-produced furfuryl alcohol.

-

Acidification: Transfer the remaining aqueous layer containing sodium 2-furoate to a suitable vessel. Carefully acidify the solution with 40% sulfuric acid until it is acidic to Congo red paper.

-

Crystallization: Cool the acidified solution. 2-Furoic acid will crystallize out of the solution.

-

Purification: Collect the crude acid by suction filtration. For further purification, dissolve the crude product in boiling water with approximately 60 g of decolorizing carbon. Boil for 45 minutes, filter the hot solution to remove the carbon, and then cool the filtrate to 16-20°C to obtain purified 2-furoic acid crystals.[6]

Caption: The Cannizzaro Disproportionation Reaction.

Modern Advancements: Catalytic and Biocatalytic Routes

The primary drawback of the Cannizzaro reaction—its 50% maximum yield for the desired acid—has driven research into alternative, more atom-economical methods. Modern approaches focus on the direct oxidation of furfural, bypassing the reductive pathway.

-

Catalytic Oxidation: This approach uses molecular oxygen or air as the oxidant in the presence of a heterogeneous catalyst. Various metal-based catalysts have shown high efficacy, achieving yields far exceeding the Cannizzaro limit. For instance, an Ag/TiO₂ catalyst has demonstrated a 96% yield of furoic acid at room temperature, while Au/TiO₂ and AuPd/Mg(OH)₂ systems also show high conversion and selectivity.[1][6][7] These methods represent a greener alternative by avoiding stoichiometric base consumption and often operating under milder conditions.[1]

-

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally benign route. Microorganisms such as Nocardia corallina and genetically engineered Pseudomonas putida can convert furfural to furoic acid with near-quantitative yields (97-100%).[8][9][10] These biotransformations occur in aqueous media at ambient temperature and pressure, aligning perfectly with the principles of green chemistry. However, these methods have yet to be commercialized on an industrial scale.[3]

Table 1: Comparison of Major Synthetic Routes to 2-Furoic Acid

| Method | Starting Material | Key Reagents/Catalyst | Temperature | Yield of 2-Furoic Acid | Key Advantages/Disadvantages |

| Dry Distillation | Mucic Acid | None (Heat) | High | Low / Variable | Adv: Historically significant. Disadv: Low efficiency, harsh conditions, not scalable. |

| Cannizzaro Reaction | Furfural | Conc. NaOH | < 20°C | ~50% (Theoretical Max) | Adv: Industrially established, uses cheap feedstock, valuable co-product. Disadv: Poor atom economy for acid, stoichiometric waste. |

| Catalytic Oxidation | Furfural | O₂/Air, Au/TiO₂, Ag/TiO₂, AuPd/Mg(OH)₂ | 25 - 120°C | >95% | Adv: High yield & selectivity, greener process, reusable catalyst. Disadv: Catalyst cost and stability can be concerns. |

| Biocatalysis | Furfural | P. putida, N. corallina | 30 - 35°C | ~97-100% | Adv: Extremely high selectivity, mild conditions, environmentally benign. Disadv: Not yet industrialized, slower reaction rates, substrate tolerance limits. |

Part 3: The Furoate Moiety in Medicinal Chemistry: Key Derivatives and Mechanisms

The true value of 2-furoic acid in the life sciences lies in its role as a precursor to a vast array of derivatives. The furoate ester, in particular, has become a cornerstone in drug design, modifying the properties of parent molecules to enhance efficacy, stability, or delivery.

Nitrofurantoin: A Time-Tested Antibacterial

First patented in 1952 and sold clinically since 1953, Nitrofurantoin is a nitrofuran antibiotic that remains a first-line treatment for uncomplicated urinary tract infections (UTIs).[1][11]

-

Synthetic Rationale: Nitrofurantoin is synthesized from 5-nitro-2-furaldehyde (a derivative of furfural) and 1-aminohydantoin. The furan ring is not just a linker but an integral part of the pharmacophore.

-

Mechanism of Action: Nitrofurantoin is a prodrug. Inside bacterial cells, it is rapidly reduced by flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[1][2][3] These intermediates are cytotoxic, launching a multi-pronged attack on the bacterium by:

-

Damaging Bacterial DNA: The reactive metabolites cause breakages in DNA strands, inhibiting replication.[1][12]

-

Inhibiting Ribosomal Proteins: They attack ribosomal proteins, disrupting protein synthesis.[1][2]

-

Disrupting Metabolic Pathways: Key enzymes involved in cellular respiration and pyruvate metabolism are inhibited.[1][3]

-

This multifaceted mechanism makes it very difficult for bacteria to develop resistance, explaining the drug's enduring clinical utility.[2][3]

Caption: Mechanism of Action of Nitrofurantoin.

Mometasone Furoate: A Potent Anti-Inflammatory Corticosteroid

Patented in 1981 and approved for medical use in 1987, mometasone furoate is a synthetic glucocorticoid used to treat inflammatory conditions like asthma, allergic rhinitis, and psoriasis.[8][13]

-

Synthetic Rationale: Mometasone furoate is prepared by the direct esterification of the 17-hydroxyl group of the mometasone steroid backbone with 2-furoyl chloride.[14] The furoate moiety is critical; it enhances the lipophilicity of the steroid, which increases its potency and duration of action at the site of application (e.g., skin or nasal passages) while minimizing systemic absorption and associated side effects.

-

Mechanism of Action: As a corticosteroid, mometasone furoate's action is mediated through intracellular glucocorticoid receptors (GR).

-

Receptor Binding: The drug crosses the cell membrane and binds to GR in the cytoplasm.

-

Nuclear Translocation: The drug-receptor complex moves into the nucleus.

-

Gene Modulation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (like lipocortin-1) and downregulating pro-inflammatory genes (like those for cytokines, chemokines, and COX-2).

-

Inhibition of Inflammatory Mediators: The increase in lipocortin-1 inhibits phospholipase A2, blocking the release of arachidonic acid and thereby preventing the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.[8]

-

Caption: Anti-Inflammatory Mechanism of Mometasone Furoate.

Diloxanide Furoate: A Luminal Amebicide

Diloxanide furoate is an essential medicine for treating asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[6]

-

Synthetic Rationale: The drug is synthesized by the esterification of diloxanide with furoyl chloride. It is designed as a prodrug. The furoate ester is poorly absorbed from the gastrointestinal tract, ensuring that it is hydrolyzed in the gut to release the active drug, diloxanide, directly in the intestinal lumen where the amoebic cysts and trophozoites reside.[4] This targeted delivery maximizes its local efficacy and minimizes systemic side effects.

-

Mechanism of Action: The precise molecular mechanism of the active form, diloxanide, is not fully elucidated. However, it is understood to be a direct-acting luminal amebicide that disrupts the parasite's metabolism.[4] The leading hypothesis is that it interferes with and inhibits protein synthesis within the E. histolytica trophozoites, preventing their growth and replication and ultimately leading to their destruction.[4]

Part 4: Modern Applications and Future Outlook

Beyond its critical role in pharmaceuticals, furoic acid and its derivatives are at the forefront of materials science and green chemistry. As a bio-based platform chemical, 2-furoic acid is a key intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA).[4] FDCA is positioned as a renewable replacement for petroleum-derived terephthalic acid, the monomer used to produce PET plastics. This opens the door to creating fully bio-based and potentially biodegradable polymers like polyethylene furanoate (PEF), which could revolutionize the packaging and textile industries.

The journey of furoic acid, from a crystalline substance in Scheele's 18th-century laboratory to a building block for next-generation bioplastics and life-saving medicines, underscores the profound and lasting impact of fundamental chemical discovery. Its history continues to evolve as new catalytic methods promise more sustainable production and its versatile furan scaffold inspires the design of novel therapeutic agents.

References

-

2-Furoic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Furoic Acid | Biosystems Engineers - Since 2001. (2007, October 26). Retrieved January 22, 2026, from [Link]

-

The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 22, 2026, from [Link]

-

Mometasone - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23–30. Retrieved January 22, 2026, from [Link]

-

What is the mechanism of Mometasone Furoate? (2024, July 17). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

-

Shi, J., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 584. Retrieved January 22, 2026, from [Link]

-

Biocatalytic Synthesis of Furoic Acid. (2020, September 25). Frontiers. Retrieved January 22, 2026, from [Link]

-

What is Mometasone Furoate used for? (2024, June 14). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

-

Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Catalysis Science & Technology, 7(15), 3475-3485. Retrieved January 22, 2026, from [Link]

-

What is Diloxanide used for? (2024, June 14). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

-

Wilson, W. C. (1926). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 6, 44. Retrieved January 22, 2026, from [Link]

-

Ordóñez, S., et al. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Chemical Engineering Journal, 455, 140685. Retrieved January 22, 2026, from [Link]

- CN1282744A - Preparation of furoic acid momisone - Google Patents. (n.d.).

-

Nitrofurantoin - American Chemical Society. (2019, September 2). Retrieved January 22, 2026, from [Link]

-

Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Sadier, A., et al. (2021). Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst. Catalysts, 11(11), 1369. Retrieved January 22, 2026, from [Link]

-

Asmanex (mometasone furoate) FDA Approval History. (n.d.). Drugs.com. Retrieved January 22, 2026, from [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. PlumX [plu.mx]

- 9. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]

- 13. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Hex-1-ynyl-2-furoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract